1-(Iodomethyl)-1-methoxy-4-methylcyclohexane 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507576
InChI: InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H17IO
Molecular Weight: 268.13 g/mol

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane

CAS No.:

Cat. No.: VC17507576

Molecular Formula: C9H17IO

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

1-(Iodomethyl)-1-methoxy-4-methylcyclohexane -

Specification

Molecular Formula C9H17IO
Molecular Weight 268.13 g/mol
IUPAC Name 1-(iodomethyl)-1-methoxy-4-methylcyclohexane
Standard InChI InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3
Standard InChI Key IGRBNBBTUAHMOD-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)(CI)OC

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound’s structure consists of a cyclohexane ring substituted at the 1-position with both a methoxy group (-OCH3\text{-OCH}_3) and an iodomethyl group (-CH2I\text{-CH}_2\text{I}), while a methyl group (-CH3\text{-CH}_3) occupies the 4-position. This arrangement creates a sterically crowded environment, influencing its conformational dynamics and reactivity. The iodomethyl group, a rare functional group in organic chemistry, introduces significant polarizability and susceptibility to nucleophilic substitution reactions .

Spectral and Physical Data

While experimental data for this specific compound are sparse, analogous iodinated cyclohexanes provide insights into its likely properties. For example, 1-iodo-1-methylcyclohexane (CAS: 10987886) exhibits a molecular weight of 224.08 g/mol and a density of approximately 1.4 g/cm³ . By comparison, 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane’s higher molecular weight (268.13 g/mol) suggests increased van der Waals interactions, potentially elevating its melting and boiling points relative to simpler derivatives .

Table 1: Comparative Physical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
1-(Iodomethyl)-1-methoxy-4-methylcyclohexaneC9H17IO\text{C}_9\text{H}_{17}\text{IO}268.13Not reportedNot reported
1-Iodo-4-methylcyclohexane C7H13I\text{C}_7\text{H}_{13}\text{I}224.08-20210–215
1-Methoxy-4-methylcyclohexane C8H16O\text{C}_8\text{H}_{16}\text{O}128.21-35165–170

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane likely involves multi-step functionalization of a pre-existing cyclohexane scaffold. A plausible pathway could begin with the Friedel-Crafts alkylation of cyclohexene to introduce the methyl group, followed by epoxidation and subsequent ring-opening with methanol to install the methoxy group . The iodomethyl moiety might be introduced via a radical iodination reaction using iodine monochloride (ICl\text{ICl}) under controlled conditions .

Analytical Characterization

Modern characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying the compound’s structure. For instance:

  • 1H^1\text{H} NMR: Peaks corresponding to the methoxy protons (δ\delta 3.2–3.4 ppm), iodomethyl group (δ\delta 3.0–3.2 ppm), and methyl group (δ\delta 1.1–1.3 ppm) would dominate the spectrum.

  • 13C^{13}\text{C} NMR: The iodine-bearing carbon (C-I\text{C-I}) is expected to appear near δ\delta 20–25 ppm, while the methoxy carbon resonates at δ\delta 50–55 ppm .

Recent Research and Future Directions

Current Challenges

The discontinuation of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane by suppliers like CymitQuimica highlights challenges in scaling up its synthesis, possibly due to the instability of the iodomethyl group or regulatory constraints .

Opportunities for Innovation

Future research could explore photoredox catalysis to improve the efficiency of iodomethyl group installation or investigate the compound’s utility in metal-organic frameworks (MOFs) for iodine capture applications .

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